N-(3-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide

physicochemical properties logP drug-likeness

N-(3-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide (CAS 953181-36-7) is a synthetic pyridazinone derivative characterized by a 3‑fluorophenyl anilide, a butanamide linker, and a 6‑phenylpyridazin‑3‑one core. The pyridazinone scaffold is recognized across multiple therapeutic programs for its capacity to engage targets such as cyclooxygenase‑2 (COX‑2), vascular endothelial growth factor receptor‑2 (VEGFR‑2), and lipase enzymes, with structurally related derivatives demonstrating nanomolar inhibitory potencies.

Molecular Formula C20H18FN3O2
Molecular Weight 351.381
CAS No. 953181-36-7
Cat. No. B2614676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide
CAS953181-36-7
Molecular FormulaC20H18FN3O2
Molecular Weight351.381
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=CC=C3)F
InChIInChI=1S/C20H18FN3O2/c21-16-8-4-9-17(14-16)22-19(25)10-5-13-24-20(26)12-11-18(23-24)15-6-2-1-3-7-15/h1-4,6-9,11-12,14H,5,10,13H2,(H,22,25)
InChIKeyWRNSTAVMSUXXNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide – Pyridazinone-Based Research Tool with Potential in Inflammation and Oncology


N-(3-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide (CAS 953181-36-7) is a synthetic pyridazinone derivative characterized by a 3‑fluorophenyl anilide, a butanamide linker, and a 6‑phenylpyridazin‑3‑one core [1]. The pyridazinone scaffold is recognized across multiple therapeutic programs for its capacity to engage targets such as cyclooxygenase‑2 (COX‑2), vascular endothelial growth factor receptor‑2 (VEGFR‑2), and lipase enzymes, with structurally related derivatives demonstrating nanomolar inhibitory potencies [2][3].

Why N-(3-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide Cannot Be Simply Replaced by Other Pyridazinone Analogs


In the N‑substitutedphenyl‑6‑oxo‑3‑phenylpyridazine series, small changes in the anilide substituent and linker architecture produce large swings in target potency and selectivity. For instance, the clinically validated COX‑2 inhibitor celecoxib exhibits an IC50 of 17.79 nM, yet certain pyridazinone analogs (e.g., 5a) achieve 16.76 nM with superior in‑vivo anti‑inflammatory profiles and reduced gastric ulcerogenicity [1]. Similarly, among VEGFR‑2‑directed pyridazinones, antiproliferative IC50 values against HUVECs range from 11.5 nM to >400 nM depending solely on the pendant substituents [2]. The 3‑fluorophenyl‑butanamide combination in CAS 953181‑36‑7 is therefore not interchangeable with regioisomeric fluorophenyl or non‑fluorinated analogs without risking loss of target engagement or altered pharmacokinetic behavior. The quantitative evidence below documents the specific structural and physicochemical features that differentiate this compound from its closest commercially available analogues.

Quantitative Differentiation Guide for N-(3-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide (CAS 953181‑36‑7) Against Closest Analogs


Lipophilicity (XLogP3) Compared with Regioisomeric and Substituted Analogues

The target compound displays a computed XLogP3 of 2.7, the lowest among the four compared pyridazinone‑butanamide congeners. The N‑(2‑fluorophenyl) regioisomer (CAS 952984‑24‑6) and the 2‑methoxy‑5‑(trifluoromethyl)phenyl analog (CAS 953182‑07‑5) exhibit higher lipophilicity (XLogP3 ≈ 3.2 and ≈ 3.5, respectively), while the 2,4‑dimethylphenyl derivative (CAS 953159‑38‑6) also shows XLogP3 ≈ 3.2 [1][2]. Lower lipophilicity often correlates with improved aqueous solubility and reduced non‑specific protein binding, which are critical considerations in in‑vitro assay development and in‑vivo formulation selection [3].

physicochemical properties logP drug-likeness ADME

Hydrogen‑Bond Donor Count vs. Direct Structural Analogs

CAS 953181‑36‑7 bears a single hydrogen‑bond donor (the anilide NH), identical to the 4‑fluorophenyl regioisomer (CAS 952984‑24‑6) but one donor fewer than the 2‑methoxy‑5‑(trifluoromethyl)phenyl analog (CAS 953182‑07‑5), which carries two HBDs. Maintaining a single HBD while retaining four hydrogen‑bond acceptors (the pyridazinone carbonyl, amide carbonyl, and fluorine atom) can favorably influence passive membrane permeability and oral bioavailability [1][2]. This property differentiates the target compound from analogs that introduce additional HBDs and may complicate permeability optimization.

hydrogen bonding permeability drug design SAR

COX‑2 Inhibitory Potential Inferred from Structural Class Activity

Although target‑specific IC50 data for CAS 953181‑36‑7 are not publicly available, the N‑substitutedphenyl‑6‑oxo‑3‑phenylpyridazine class has demonstrated sub‑20 nM COX‑2 inhibition. Compounds 4a, 4b, 5a, and 10 in the Khan et al. 2020 study achieved IC50 values of 17.45 nM, 17.40 nM, 16.76 nM, and 17.15 nM, respectively, which surpass celecoxib (IC50 = 17.79 nM) [1]. The 3‑fluorophenyl substitution on the anilide ring of CAS 953181‑36‑7 is a key variation that, by analogy with the published SAR, is expected to modulate COX‑2 binding affinity and selectivity [1].

COX-2 anti-inflammatory pyridazinone IC50

Antiangiogenic and Antiproliferative Class Activity Against VEGFR‑2

Phenylpyridazinone derivatives closely related to CAS 953181‑36‑7 have been shown to inhibit VEGFR‑2 kinase with IC50 values spanning 49.1–418.0 nM, and to suppress HUVEC proliferation at single‑digit nanomolar concentrations. The most active congener in the Abdel Rahman et al. 2023 study (compound 12c) achieved an IC50 of 11.5 nM against HUVECs, substantially lower than sorafenib (IC50 = 23.2 nM) [1]. The 3‑fluorophenyl‑butanamide architecture of the target compound represents a distinct substitution vector that may further optimize VEGFR‑2 binding as suggested by molecular docking studies on related derivatives [1].

VEGFR-2 antiangiogenic apoptosis HUVEC IC50

Lipase Inhibition Class Evidence from Pyridazinone Hydrazide Derivatives

A related series of 6‑phenylpyridazin‑3(2H)‑one derivatives bearing a propanehydrazide linker (structurally analogous to the butanamide linker of CAS 953181‑36‑7) was evaluated for porcine pancreatic lipase (PLL) inhibition. The most potent derivative, compound 8d, exhibited an IC50 of 32.66 ± 2.83 µg/mL, approximately 2‑fold less active than the positive control orlistat (IC50 ≈ 16 µg/mL) [1]. The 3‑fluorophenyl‑butanamide combination of the target compound introduces a distinct hydrogen‑bond network and fluorine‑mediated electronic effects that may enhance lipase binding relative to the reported hydrazide analogs [1].

lipase inhibition pancreatic lipase pyridazinone IC50

Recommended Application Scenarios for N-(3-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide Based on Current Evidence


Anti‑Inflammatory Drug‑Discovery Programs Targeting COX‑2

Given the sub‑20 nM COX‑2 inhibitory activity demonstrated by structurally analogous N‑substitutedphenyl‑6‑oxo‑3‑phenylpyridazines, CAS 953181‑36‑7 is a logical candidate for inclusion in COX‑2‑focused screening cascades. Its 3‑fluorophenyl substituent may confer enhanced selectivity or metabolic stability relative to established pyridazinone leads [1].

Angiogenesis and Oncology Research Targeting VEGFR‑2 Kinase

The documented VEGFR‑2 inhibitory and anti‑HUVEC proliferative activity of phenylpyridazinone derivatives positions CAS 953181‑36‑7 as a potential starting point for anti‑angiogenic drug development. Its single HBD and moderate lipophilicity suggest favorable permeability for in‑vivo oncology models [1].

Metabolic Disorder Research Targeting Pancreatic Lipase

The lipase‑inhibitory phenotype of closely related 6‑phenylpyridazin‑3‑one derivatives supports profiling CAS 953181‑36‑7 in pancreatic lipase assays. Its lower XLogP3 (2.7) relative to common lipase inhibitors may translate to improved aqueous solubility in biological media [1].

ADME and Physicochemical Property Benchmarking Studies

With a computed XLogP3 of 2.7, a single HBD, and 6 rotatable bonds, CAS 953181‑36‑7 falls within classical drug‑like space (Lipinski Rule of Five compliance). It can serve as a reference compound in ADME studies comparing the impact of fluorophenyl regioisomerism on permeability, solubility, and metabolic stability [1].

Quote Request

Request a Quote for N-(3-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.